
(+/-)-trans-4-(4-Cyano-phenyl)-pyrrolidine-3-carboxylic acid-HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+/-)-trans-4-(4-Cyano-phenyl)-pyrrolidine-3-carboxylic acid-HCl, also known as CPP, is a chemical compound that has gained significant interest in scientific research due to its potential applications in the field of pharmacology. CPP is a racemic mixture of two enantiomers, and its HCl salt form is commonly used in laboratory experiments.
Applications De Recherche Scientifique
Pyrrolidine Derivatives in Drug Discovery
Pyrrolidine, a five-membered nitrogen heterocycle, is extensively used in medicinal chemistry to develop compounds for treating human diseases. Its saturated scaffold allows for efficient exploration of pharmacophore space due to sp3 hybridization, contributes to the stereochemistry of molecules, and enhances three-dimensional coverage, a phenomenon known as "pseudorotation". Pyrrolidine derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported for their selectivity towards various biological targets. The review by Petri et al. (2021) highlights the versatility of the pyrrolidine scaffold in generating novel bioactive compounds with potential therapeutic applications (Petri et al., 2021).
Carboxylic Acids in Biological Activity
Carboxylic acids, a class of organic compounds characterized by the presence of at least one carboxyl group, play crucial roles in various biological processes. They serve as building blocks for more complex molecules and are involved in numerous metabolic pathways. For example, hydroxycinnamic acids (HCAs) and their derivatives exhibit significant antioxidant activity, which can be beneficial for managing oxidative stress-related diseases. The structure-activity relationships (SARs) of these compounds indicate that specific modifications can enhance their antioxidant properties, demonstrating the potential of carboxylic acids in therapeutic applications (Razzaghi-Asl et al., 2013).
Applications in Chemical Synthesis and Material Science
Carboxylic acids also find applications beyond biological activities, including chemical synthesis and material science. For instance, phosphonic acids, characterized by a phosphorus atom bonded to three oxygen atoms and one carbon atom, are used for various applications due to their coordination or supramolecular properties. They are involved in the synthesis of bioactive compounds, design of supramolecular or hybrid materials, functionalization of surfaces, and more. The synthesis methods and applications of phosphonic acids underscore the importance of carboxylic acid derivatives in scientific research, highlighting their versatility and potential across different fields (Sevrain et al., 2017).
Propriétés
IUPAC Name |
(3S,4R)-4-(4-cyanophenyl)pyrrolidine-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2.ClH/c13-5-8-1-3-9(4-2-8)10-6-14-7-11(10)12(15)16;/h1-4,10-11,14H,6-7H2,(H,15,16);1H/t10-,11+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASTRZKUPOGLBSP-VZXYPILPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C(=O)O)C2=CC=C(C=C2)C#N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1)C(=O)O)C2=CC=C(C=C2)C#N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(+/-)-trans-4-(4-Cyano-phenyl)-pyrrolidine-3-carboxylic acid-HCl | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

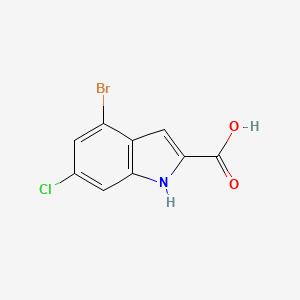
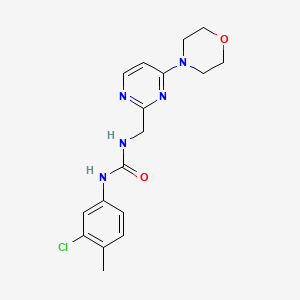
![4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-[3-(methylsulfanyl)phenyl]phthalazin-1(2H)-one](/img/structure/B2966223.png)
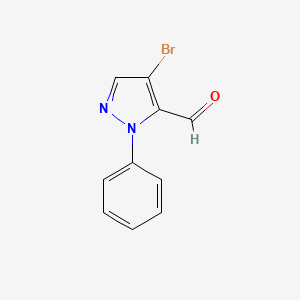
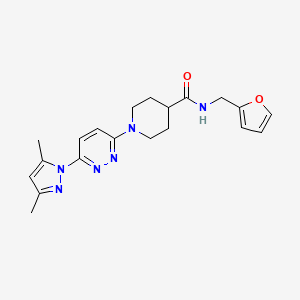


![2-(2,4-dichlorophenoxy)-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2966231.png)
![(2Z)-2-[(4-chloro-3-methylphenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2966233.png)


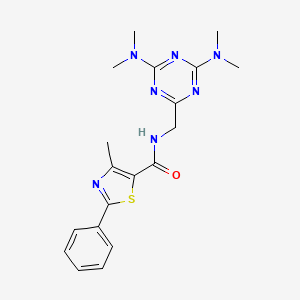
![5-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B2966237.png)
